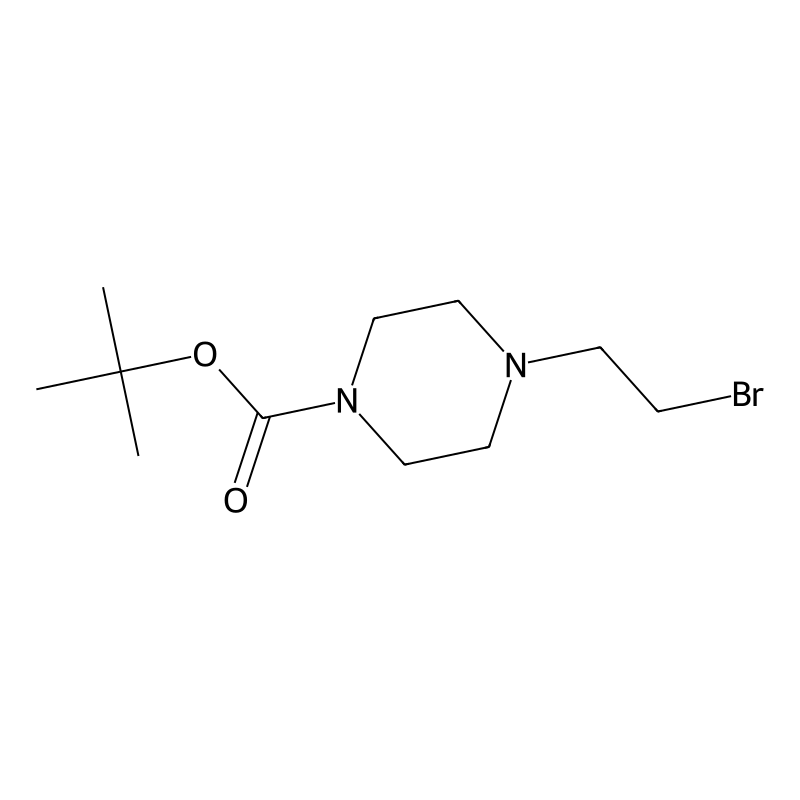

Tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Use as an Intermediate in Organic Synthesis

Scientific Field: Organic Chemistry

Methods of Application: The specific methods of application would depend on the particular synthesis being performed.

Results or Outcomes: The outcomes of these syntheses are the formation of novel organic compounds.

Use in the Synthesis of Bioactive Molecules

Scientific Field: Medicinal Chemistry

Results or Outcomes: The outcomes of these syntheses are the formation of bioactive molecules.

Use in X-ray Diffraction Studies

Scientific Field: Crystallography

Application Summary: This compound has been used in X-ray diffraction studies to determine its crystal structure.

Methods of Application: The compound is crystallized, and then X-ray diffraction is used to analyze the crystal structure.

Results or Outcomes: The crystal structure of the compound is determined, which can provide valuable information about its chemical properties.

Use in Biological Evaluation

Scientific Field: Biochemistry

Application Summary: This compound has been used in biological evaluations to assess its antibacterial and antifungal activities.

Methods of Application: The compound is tested against various microorganisms to determine its antibacterial and antifungal activities.

Results or Outcomes: The compound was found to be moderately active against several microorganisms.

Use in the Synthesis of Piperazine Derivatives

Application Summary: This compound can be used to synthesize monosubstituted piperazine intermediates of many bioactive molecules and piperazine containing drug substances.

Use in the Synthesis of Novel Organic Compounds

Tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C₁₁H₂₁BrN₂O₂ and a molecular weight of approximately 293.20 g/mol. It features a piperazine ring substituted with a tert-butyl group and a bromoethyl moiety, making it an interesting candidate for various

- Nucleophilic Substitution: The bromoethyl group can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.

- Dehydrohalogenation: Under specific conditions, the compound may lose hydrogen bromide to form alkenes.

- Ester Hydrolysis: The ester functional group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

These reactions highlight its versatility in organic synthesis, particularly in the development of more complex molecules.

Preliminary studies suggest that tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate exhibits biological activity that may include:

- Antimicrobial Properties: The compound has shown potential in inhibiting the growth of certain bacterial strains.

- Cytotoxicity: It may possess cytotoxic effects against various cancer cell lines, making it a candidate for further pharmacological investigations .

Several synthetic routes can be employed to produce tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate:

- Starting from Piperazine: Piperazine can be reacted with tert-butyl chloroformate to form the corresponding carbamate. Subsequent bromination using bromoethane yields the desired compound.

- Direct Alkylation: A direct alkylation method involving the reaction of piperazine with 2-bromoethyl acetate followed by deprotection can also be utilized.

These methods allow for the efficient synthesis of this compound while maintaining good yields and purity.

Tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate has potential applications in various fields:

- Pharmaceuticals: Its biological activity suggests possible uses in drug development, particularly as an antimicrobial or anticancer agent.

- Chemical Research: The compound serves as an intermediate in organic synthesis, facilitating the creation of more complex structures.

- Biotechnology: It may be utilized in biochemical assays or as a reagent in cell culture applications due to its buffering capacity .

Interaction studies are essential for understanding how tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate interacts with biological systems. Preliminary research indicates:

- Protein Binding: Investigations into its binding affinity with various proteins could provide insights into its mechanism of action.

- Cellular Uptake: Studies on how this compound is absorbed by cells can inform its potential therapeutic applications.

Further research is required to elucidate these interactions comprehensively.

Tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate shares structural similarities with several other compounds. Here are some notable examples:

| Compound Name | Similarity Index |

|---|---|

| Tert-butyl 4-(2-bromoacetyl)piperazine-1-carboxylate | 0.90 |

| Tert-butyl 3-bromoazetidine-1-carboxylate | 0.82 |

| Tert-butyl (1-bromopropan-2-yl)carbamate | 0.78 |

| Tert-butyl 3-bromopyrrolidine-1-carboxylate | 0.77 |

| Tert-butyl piperazine-1-carboxylate | 0.89 |

These compounds exhibit varying degrees of similarity in structure and may share biological activities or synthetic pathways. Tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate is unique due to its specific bromoethyl substitution, which may influence its reactivity and biological properties compared to others listed.

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Corrosive;Irritant